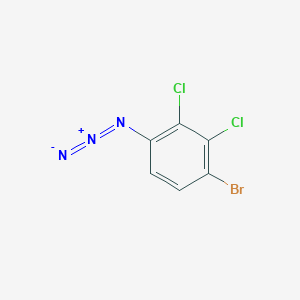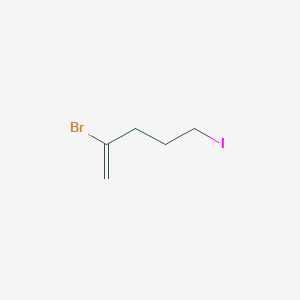![molecular formula C14H20N2O4 B6599314 phenyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamate CAS No. 1354968-22-1](/img/structure/B6599314.png)
phenyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamate is a chemical compound that features a phenyl group attached to a carbamate moiety, which is further linked to an aminoethyl group protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in organic synthesis, particularly in the protection of amine groups during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamate typically involves the reaction of phenyl chloroformate with N-(2-aminoethyl)carbamate, which is protected by a tert-butoxycarbonyl group. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient mixing and temperature control systems to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamate undergoes several types of chemical reactions, including:
Substitution Reactions: The phenyl group can participate in electrophilic aromatic substitution reactions.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include electrophiles like bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Deprotection Reactions: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives.
Deprotection Reactions: The major product is the free amine, N-(2-aminoethyl)carbamate.
Applications De Recherche Scientifique
Phenyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of phenyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamate primarily involves the protection of amine groups. The tert-butoxycarbonyl group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine is released, allowing it to engage in the desired chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenyl N-(2-{[(tert-butoxy)carbonyl]amino}methyl)carbamate
- Phenyl N-(2-{[(tert-butoxy)carbonyl]amino}propyl)carbamate
- Phenyl N-(2-{[(tert-butoxy)carbonyl]amino}butyl)carbamate
Uniqueness
Phenyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamate is unique due to its specific chain length and the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. The tert-butoxycarbonyl group provides effective protection for the amine, making it a valuable intermediate in various synthetic pathways .
Propriétés
IUPAC Name |
phenyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)16-10-9-15-12(17)19-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHBTYGTCBUTLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)OC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]aceticacid](/img/structure/B6599234.png)
![1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-4-carboxylic acid](/img/structure/B6599240.png)

![4-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-](/img/structure/B6599262.png)


![3-cyclohexyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B6599282.png)
![2-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]oxazin-6-one](/img/structure/B6599289.png)




![N,N,N',N'-Tetramethyl-N''-phenyl-[1,3,5]triazine-2,4,6-triamine](/img/structure/B6599331.png)
![2-Chloro-N-(4,5,6,7-tetrahydro-4-oxobenzo[b]thien-5-yl)acetamide](/img/structure/B6599349.png)
